
1-(2-Bromo-5-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Bromo-5-hydroxyphenyl)ethanone” is an aryl ketone that has been used to prepare a number of pharmaceuticals . Its common form is a white crystalline solid .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves placing p-Bromophenol in a three-neck flask, then slowly adding acetylchloride at 0 degrees Celsius. The mixture is then stirred at room temperature for 2 hours . Another method involves dissolving acetophenone in anhydrous alcohol, such as anhydrous ethanol or isopropanol, and then slowly adding a cuprous bromide (CuBr2) solution dropwise to the reaction mixture while maintaining the temperature at 0-5°C .Molecular Structure Analysis
The molecular weight of “this compound” is 215.05 . The InChI code is 1S/C8H7BrO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 .Chemical Reactions Analysis
“this compound” is commonly used in organic synthesis reactions and can be used as a reagent or intermediate. It can participate in alkylation, reduction, Grignard reaction and other reactions, commonly used in the synthesis of drugs, pesticides and other organic compounds .Physical and Chemical Properties Analysis
“this compound” is a white crystalline solid . It has a melting point of about 40-42°C .Aplicaciones Científicas De Investigación
Synthesis Improvement
1-(2-Bromo-5-hydroxyphenyl)ethanone, a key intermediate in synthesizing Synephrine, has been effectively produced from 1-(4-hydroxyphenyl)ethanone using Br2 as a brominating agent. The improved method yields a product with a purity of 90.2% (Li Yu-feng, 2013).
Chemical Synthesis and Reactions
The compound's use in selective bromination reactions and subsequent conversion to various compounds showcases its versatility in organic synthesis. For instance, its transformation through O-alkylamination under phase transfer conditions (H. Kwiecień & E. Baumann, 1998) and the selective α-monobromination of alkylaryl ketones (W. Ying, 2011) are notable examples.
Crystal Structure Analysis
The compound's crystal structure has been characterized, showing it belongs to the monoclinic crystal system. This is significant for understanding its molecular conformation and potential applications in material science (Zheng Chang-zheng, 2011).
Molecular Docking and ADMET Studies
This compound has been studied for its anti-microbial properties, with molecular docking techniques revealing significant binding affinities to various proteins, indicating potential therapeutic applications (Medicharla SRI SATYA et al., 2022).
Charge Density Analysis
The compound has been subject to charge density analysis to reveal details of intra- and intermolecular bonding features, contributing to a deeper understanding of its chemical properties (D. Hibbs et al., 2003).
Synthesis of Derivatives
This compound is utilized in synthesizing various derivatives, further demonstrating its importance in organic synthesis and potential in developing new materials or pharmaceuticals (D. Majumdar, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromo-5-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFCXHCWBGEDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127422-81-4 |
Source


|
| Record name | 1-(2-bromo-5-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
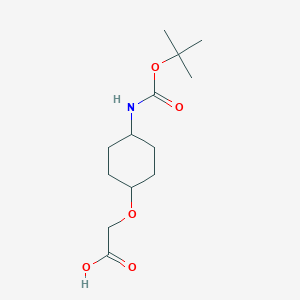

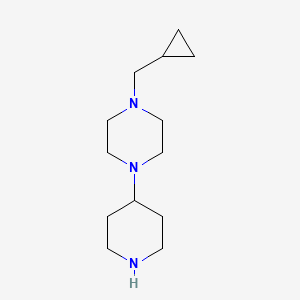


![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)
![2-[(Benzyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B1375015.png)
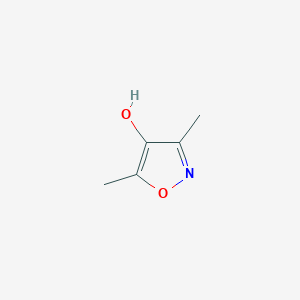


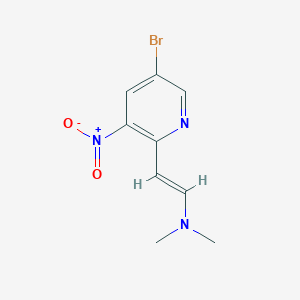

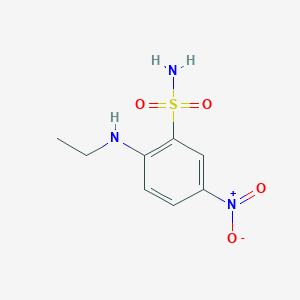
![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)
